5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline
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Overview
Description
5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups. The oxazole moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be used to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The oxazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and oxazole derivatives.
Scientific Research Applications
5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxazole moiety can interact with enzymes, inhibiting their activity. The sulfanyl linkage may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
Indole derivatives: Important in medicinal chemistry for their diverse biological properties.
Uniqueness
5,8-DIMETHOXY-4-METHYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C16H16N2O3S/c1-10-8-14(22-9-11-6-7-21-18-11)17-16-13(20-3)5-4-12(19-2)15(10)16/h4-8H,9H2,1-3H3 |
InChI Key |
FSVGXSWNOCBINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)SCC3=NOC=C3 |
Origin of Product |
United States |
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